2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one
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Overview
Description
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with ammonia and a reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one
- 2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-one
- 2-Amino-1-(5-iodothiophen-2-yl)ethan-1-one
Uniqueness
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new compounds with specific properties.
Properties
Molecular Formula |
C6H6BrNOS |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-1-(5-bromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3,8H2 |
InChI Key |
NVONKXXVXCWPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CN |
Origin of Product |
United States |
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